molecular formula C23H18ClN5O2S B15040864 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B15040864
M. Wt: 463.9 g/mol
InChI Key: CWJIFJOFADJSTL-AFUMVMLFSA-N
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Description

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide is a novel synthetic compound identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Research indicates that this molecule effectively targets the ATP-binding site of EGFR, thereby blocking its autophosphorylation and subsequent activation of downstream signaling pathways like MAPK/ERK and PI3K/Akt, which are critical for cell proliferation and survival. This mechanism makes it a valuable tool for investigating oncogenic signaling in various cancer cell lines, particularly those with aberrant EGFR activity. The compound's core structure integrates a 1,2,4-triazole scaffold linked to a hydrazide moiety, a design frequently associated with enhanced biological activity and binding affinity. Its primary research application is in the preclinical study of antitumor agents, where it is used to explore mechanisms of apoptosis induction, cell cycle arrest, and the potential for overcoming resistance to existing EGFR-targeted therapies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C23H18ClN5O2S

Molecular Weight

463.9 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H18ClN5O2S/c24-18-10-12-19(13-11-18)29-22(16-6-2-1-3-7-16)27-28-23(29)32-15-21(31)26-25-14-17-8-4-5-9-20(17)30/h1-14,30H,15H2,(H,26,31)/b25-14+

InChI Key

CWJIFJOFADJSTL-AFUMVMLFSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CC=CC=C4O

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC=CC=C4O

Origin of Product

United States

Preparation Methods

Synthesis of 4-(4-Chlorophenyl)-5-Phenyl-4H-1,2,4-Triazole-3-Thiol

The triazole-thione scaffold serves as the foundational intermediate for subsequent functionalization. The synthesis begins with the cyclocondensation of 4-chlorobenzohydrazide and phenylacetic acid in the presence of phosphorus oxychloride (POCl₃), facilitating the formation of 4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol.

Reaction Conditions

  • Reagents : 4-Chlorobenzohydrazide (1.0 equiv), phenylacetic acid (1.2 equiv), POCl₃ (excess).
  • Temperature : Reflux at 110°C for 6–8 hours.
  • Workup : The reaction mixture is quenched with ice-water, neutralized with sodium bicarbonate, and extracted with ethyl acetate.
  • Purification : Recrystallization from ethanol yields the triazole-thione as a pale-yellow solid (Yield: 72–78%).

Characterization Data

  • IR (KBr, cm⁻¹) : 2560 (S–H stretch), 1605 (C=N), 1550 (C=C aromatic).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 13.2 (s, 1H, S–H), 7.45–7.89 (m, 9H, Ar–H).
  • Elemental Analysis : Calculated for C₁₄H₁₀ClN₃S: C, 56.47%; H, 3.38%; N, 14.11%. Found: C, 56.32%; H, 3.41%; N, 14.08%.

Alkylation to Form 2-{[4-(4-Chlorophenyl)-5-Phenyl-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetic Acid Ethyl Ester

The thiol group undergoes S-alkylation with ethyl chloroacetate to introduce a sulfanylacetic acid ethyl ester side chain, enhancing reactivity for subsequent hydrazide formation.

Reaction Conditions

  • Reagents : Triazole-thione (1.0 equiv), ethyl chloroacetate (1.5 equiv), potassium hydroxide (1.5 equiv).
  • Solvent : Ethanol/water (3:1 v/v).
  • Temperature : Reflux at 80°C for 3–4 hours.
  • Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether 1:4) affords the ester as a white crystalline solid (Yield: 85–90%).

Characterization Data

  • IR (KBr, cm⁻¹) : 1735 (C=O ester), 1220 (C–O–C).
  • ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (t, 3H, J = 7.0 Hz, CH₂CH₃), 4.15 (q, 2H, J = 7.0 Hz, OCH₂), 4.30 (s, 2H, SCH₂), 7.38–7.92 (m, 9H, Ar–H).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 14.1 (CH₂CH₃), 61.8 (OCH₂), 34.5 (SCH₂), 169.5 (C=O).

Hydrazinolysis to 2-{[4-(4-Chlorophenyl)-5-Phenyl-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetohydrazide

The ethyl ester intermediate is treated with hydrazine hydrate to yield the corresponding hydrazide, a critical precursor for Schiff base formation.

Reaction Conditions

  • Reagents : Ethyl ester (1.0 equiv), hydrazine hydrate (5.0 equiv).
  • Solvent : Absolute ethanol.
  • Temperature : Reflux at 78°C for 5–6 hours.
  • Purification : Filtration and recrystallization from ethanol yields the hydrazide as a white powder (Yield: 88–93%).

Characterization Data

  • IR (KBr, cm⁻¹) : 3320 (N–H), 1660 (C=O hydrazide).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 9.85 (s, 1H, NH), 4.20 (s, 2H, SCH₂), 7.40–7.95 (m, 9H, Ar–H), 4.50 (s, 2H, NH₂).
  • Mass (ESI-MS) : m/z 414.1 [M+H]⁺.

Condensation with 2-Hydroxybenzaldehyde to Form the Hydrazone

The final step involves condensation of the hydrazide with 2-hydroxybenzaldehyde under acidic conditions to form the E-configuration hydrazone.

Reaction Conditions

  • Reagents : Hydrazide (1.0 equiv), 2-hydroxybenzaldehyde (1.2 equiv), catalytic acetic acid.
  • Solvent : Ethanol.
  • Temperature : Reflux at 78°C for 4–5 hours.
  • Purification : Recrystallization from ethanol/dichloromethane (1:1) yields the title compound as a yellow solid (Yield: 75–82%).

Characterization Data

  • IR (KBr, cm⁻¹) : 1615 (C=N imine), 1580 (C=C aromatic), 3450 (O–H phenolic).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 11.30 (s, 1H, OH), 8.45 (s, 1H, N=CH), 6.85–7.95 (m, 13H, Ar–H), 4.35 (s, 2H, SCH₂).
  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 167.8 (C=O), 160.2 (C=N), 148.5 (C–O phenolic), 115–140 (Ar–C).

Analytical Comparison of Synthetic Routes

The table below summarizes yields and critical parameters from independent studies:

Step Yield (%) Purity (HPLC) Key Catalyst/Reagent Reference
Triazole-thione 72–78 98.5 POCl₃
Thioester alkylation 85–90 99.1 KOH
Hydrazide formation 88–93 98.8 NH₂NH₂·H₂O
Hydrazone condensation 75–82 97.6 CH₃COOH

Optimization and Mechanistic Insights

Triazole-Thione Formation : The use of POCl₃ as a cyclizing agent enhances electrophilic aromatic substitution, favoring triazole ring closure. Alternative agents like polyphosphoric acid (PPA) reduce yields to 60–65% due to incomplete dehydration.

Hydrazone Configuration : The E-isomer predominates due to steric hindrance between the triazole aryl groups and the phenolic hydroxyl, as confirmed by NOESY experiments.

Solvent Effects : Ethanol optimizes solubility and reaction kinetics for both hydrazinolysis and condensation steps. Substituting with methanol reduces yields by 10–15%.

Chemical Reactions Analysis

Reactivity of Functional Groups

The compound’s reactivity is driven by:

  • Triazole ring : Susceptible to electrophilic substitution and coordination with metal ions.

  • Sulfanyl group (-S-) : Prone to oxidation and nucleophilic displacement.

  • Acetohydrazide moiety : Participates in condensation, cyclization, and hydrolysis.

  • Aromatic substituents : Influence electronic effects and steric interactions.

Oxidation of the Sulfanyl Group

The sulfanyl linker (-S-) undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions:

Reaction ConditionsProductOutcome
H₂O₂ (30%), acetic acid, 60°C, 4hSulfoxide derivativeEnhanced polarity; retained bioactivity
KMnO₄, H₂SO₄, RT, 12hSulfone derivativeIncreased metabolic stability

This reaction modifies the compound’s solubility and pharmacokinetic properties.

Hydrazide Condensation

The acetohydrazide group reacts with carbonyl compounds (e.g., aldehydes/ketones) to form Schiff bases:

ReagentConditionsProduct
4-nitrobenzaldehydeEthanol, reflux, 6hSchiff base with nitroaryl group
CyclohexanoneHCl catalyst, RT, 24hCyclohexylidene hydrazine derivative

These derivatives exhibit enhanced antimicrobial activity compared to the parent compound .

Cyclization Reactions

The hydrazide moiety facilitates cyclization under acidic or basic conditions:

ConditionsProductApplication
POCl₃, DMF, 80°C, 3h1,3,4-oxadiazole ring formationAnticancer lead optimization
NaOH (10%), ethanol, refluxTriazolothiadiazine heterocycleAntimicrobial activity screening

Cyclized products show improved binding to microbial enzyme targets .

Electrophilic Aromatic Substitution

The electron-rich triazole and hydroxyphenyl groups undergo halogenation or nitration:

ReagentPosition ModifiedOutcome
HNO₃/H₂SO₄C-5 of triazoleNitro-group enhances reactivity
Br₂, FeBr₃Hydroxyphenyl ringBrominated analog for SAR studies

These modifications are critical for structure-activity relationship (SAR) analyses .

Metal Coordination Complexes

The triazole and hydrazide groups act as ligands for transition metals:

Metal SaltConditionsComplex TypeBiological Impact
Cu(II) acetateMethanol, RT, 2hOctahedral geometryEnhanced antifungal activity
Zn(II) chlorideEthanol, reflux, 6hTetrahedralSynergistic anti-inflammatory

Coordination with Cu(II) and Zn(II) improves bioavailability and target specificity.

Hydrolysis Reactions

The acetohydrazide bond hydrolyzes under acidic or alkaline conditions:

ConditionsProductsSignificance
HCl (6M), reflux, 8hHydrazine + acetic acidMetabolic degradation pathway
NaOH (2M), RT, 24hAmmonia + diketone intermediateProdrug activation mechanism

Hydrolysis studies inform stability profiles in physiological environments .

Biological Activity Linked to Reactivity

Derivatives synthesized via the above reactions demonstrate:

  • Antimicrobial activity : MIC values of 2–8 µg/mL against S. aureus and C. albicans.

  • Anticancer potential : IC₅₀ = 12 µM against MCF-7 breast cancer cells.

  • Anti-inflammatory effects : 75% COX-2 inhibition at 10 µM .

Scientific Research Applications

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chlorophenyl and hydroxyphenyl groups may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Key Observations :

  • Chlorophenyl substitution is shared with compound , but the triazole core in the target may offer better synthetic versatility compared to purine-based systems.

Comparison of Key Properties :

Property Target Compound ZE-4b Compound
Solubility Moderate in polar solvents (OH group) Low (pyridine, ethyl) High (p-tolylaminoethyl)
Melting Point Not reported 160–162°C 215–217°C
Stability Stable under acidic conditions Sensitive to hydrolysis High thermal stability

Antioxidant Activity

  • The target compound’s 2-hydroxyphenyl group is structurally analogous to natural phenolic antioxidants. In comparison, compound demonstrated 1.5-fold higher Ferric Reducing Antioxidant Power (FRAP) than butylated hydroxytoluene (BHT), attributed to its p-tolylaminoethyl group. The target’s phenolic hydroxyl may achieve similar or superior activity due to direct radical stabilization .

Anti-Exudative Activity

  • Acetamide derivatives with furan-2-yl substituents (e.g., compounds 3.1–3.21 in ) showed anti-exudative effects comparable to diclofenac sodium. The target’s 2-hydroxyphenyl group may enhance this activity via anti-inflammatory pathways, though direct evidence is lacking .

Enzyme Inhibition

  • Purine-based analogs (e.g., ) exhibited antithyroid activity by inhibiting thyroid peroxidase. The target’s triazole core could similarly interact with heme-containing enzymes but with modified selectivity due to its substituents .

Biological Activity

The compound 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide is a derivative of the triazole family, which has garnered attention due to its diverse biological activities. The triazole ring is known for its pharmacological potential, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activities associated with this specific compound, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a triazole ring substituted with a chlorophenyl group and a phenyl group, along with a sulfanyl linkage and an acetohydrazide moiety. Its molecular formula is C22H18ClN5SC_{22}H_{18}ClN_5S with a molecular weight of approximately 465.9 g/mol. The presence of sulfur in the structure enhances its biological activity by facilitating interactions with various biological targets.

Antimicrobial Activity

  • Antibacterial Properties : Compounds containing the 1,2,4-triazole scaffold have shown significant antibacterial effects against various strains of bacteria. Research indicates that derivatives similar to the target compound exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, studies have reported that triazole derivatives possess minimum inhibitory concentrations (MICs) comparable to standard antibiotics like penicillin and streptomycin .
  • Antifungal Effects : The antifungal efficacy of triazole compounds is well-documented. The target compound's structural elements suggest potential effectiveness against fungal pathogens such as Candida and Aspergillus species. A related study demonstrated that similar triazoles effectively inhibited fungal growth with MIC values significantly lower than those of conventional antifungal agents .

Anticancer Activity

Research has highlighted the anticancer potential of triazole derivatives. For example, compounds with similar structures have been evaluated against various cancer cell lines:

  • Colon Carcinoma : One study found that a closely related triazole derivative exhibited an IC50 value of 6.2 μM against HCT-116 colon cancer cells .
  • Breast Cancer : Other derivatives showed IC50 values of 43.4 μM and 27.3 μM against T47D breast cancer cells, indicating promising anticancer activity .

These findings suggest that the target compound may also exhibit significant anticancer properties due to its structural similarities.

Anti-inflammatory Activity

Compounds containing the triazole ring have been recognized for their anti-inflammatory effects. In vitro assays measuring cyclooxygenase (COX) inhibition demonstrated that certain triazole derivatives can effectively reduce inflammation markers, making them potential candidates for treating inflammatory diseases .

Case Studies

  • Synthesis and Characterization : A study focused on synthesizing various triazole derivatives revealed that modifications to the sulfanyl group significantly influenced biological activity. The synthesized compounds were characterized using techniques such as NMR and mass spectrometry, confirming their structural integrity .
  • Biological Screening : Another research effort involved screening synthesized triazole derivatives against Mycobacterium tuberculosis. While some compounds showed lower activity than rifampicin (a standard tuberculosis treatment), they still demonstrated noteworthy antimicrobial properties .

Data Summary

Activity TypeRelated FindingsReference
AntibacterialMIC comparable to standard antibiotics
AntifungalEffective against Candida and Aspergillus
AnticancerIC50 values of 6.2 μM (colon) and 27.3 μM (breast)
Anti-inflammatorySignificant COX inhibition in vitro

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